1-Benzyl 3-méthyl azétidine-1,3-dicarboxylate

Vue d'ensemble

Description

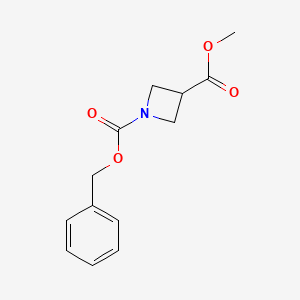

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des azaspiro[3.4]octanes

1-Benzyl 3-méthyl azétidine-1,3-dicarboxylate: est utilisé comme élément constitutif dans la synthèse des azaspiro[3.4]octanes, qui sont des composés d'intérêt en raison de leurs activités pharmacologiques potentielles . Le groupe Carreira a développé des méthodes pour la fonctionnalisation de ce substrat via l'énolisation en position 3 en présence de LDA (diisopropylamidure de lithium).

Chimie médicinale

En chimie médicinale, ce composé sert de précurseur pour le développement de nouveaux médicaments. Sa structure permet l'introduction de divers groupes fonctionnels qui peuvent conduire à la découverte de nouveaux agents thérapeutiques .

Science des matériaux

Le cycle azétidine présent dans This compound peut être incorporé dans des polymères pour améliorer leurs propriétés. Cela inclut l'augmentation de la stabilité thermique et la modification de la résistance mécanique, ce qui est précieux dans la création de matériaux avancés pour des applications industrielles .

Science de l'environnement

Les chercheurs explorent l'utilisation de dérivés de l'azétidine en science de l'environnement, en particulier dans le domaine de la chimie verte. L'objectif est de développer des procédés et des matériaux durables qui minimisent l'utilisation et la génération de substances dangereuses .

Chimie analytique

En chimie analytique, This compound peut être utilisé comme composé standard ou de référence dans l'analyse chromatographique. Il aide à l'identification et à la quantification de mélanges complexes dans divers échantillons .

Biochimie

Ce composé est également important dans la recherche en biochimie, où il peut être utilisé pour étudier les interactions enzyme-substrat. Sa structure unique peut imiter certaines molécules biologiques, aidant à la compréhension des voies biochimiques .

Pharmacologie

En pharmacologie, This compound est précieux pour la conception et la découverte de médicaments. Il peut être utilisé pour synthétiser des composés présentant une activité potentielle contre diverses maladies, contribuant au développement de nouveaux médicaments .

Enseignement de la chimie

Enfin, ce composé est utilisé dans l'enseignement de la chimie pour enseigner les techniques de synthèse organique avancée. Il fournit un exemple pratique de la manière dont les connaissances théoriques sont appliquées dans la synthèse chimique réelle .

Mécanisme D'action

Target of Action

The primary targets of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The exact mode of action of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate It is known that this compound can be readily functionalized via enolization at the 3-position in the presence of lda .

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate It is known that this compound is used as a building block in the synthesis of azaspiro[3.4]octanes , suggesting that it may play a role in the synthesis of these complex organic compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate As such, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate Factors such as temperature, pH, and the presence of other chemicals could potentially affect the action of this compound .

Analyse Biochimique

Biochemical Properties

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a precursor in the synthesis of more complex molecules, such as azaspiro[3.4]octanes . The interactions of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate with enzymes and proteins often involve binding to active sites, leading to either inhibition or activation of enzymatic activity. These interactions are essential for modulating biochemical pathways and can be leveraged for therapeutic purposes.

Cellular Effects

The effects of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For example, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate may inhibit the activity of specific enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. This compound exhibits a degree of stability under standard laboratory conditions, allowing for prolonged experimental use . Over time, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate may undergo degradation, leading to changes in its biochemical properties and effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can serve as a substrate for specific enzymes, leading to the production of intermediate metabolites that participate in broader metabolic networks . The interactions of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate with metabolic enzymes are crucial for understanding its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The distribution of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate exhibits specific subcellular localization patterns, which are critical for its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate can influence its interactions with biomolecules and its overall biochemical effects.

Activité Biologique

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : 249.26 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 414.9 ± 45.0 °C at 760 mmHg

- Flash Point : 204.7 ± 28.7 °C

1-Benzyl 3-methyl azetidine-1,3-dicarboxylate functions primarily as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its role as a non-cleavable linker allows it to connect cytotoxic agents to antibodies effectively, enhancing the selectivity and efficacy of these therapeutic agents .

Biochemical Pathways

The compound's interaction with various enzymes and proteins influences several biochemical pathways:

- Enzyme Interaction : It can either inhibit or activate enzymes involved in amino acid synthesis and peptide formation through covalent or non-covalent interactions.

- Cellular Effects : It modulates cell signaling pathways crucial for growth and differentiation, impacting gene expression by interacting with transcription factors.

Anticancer Properties

Research indicates that derivatives of azetidine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), with IC values indicating potent cytotoxic effects . The compound's ability to influence cellular pathways makes it a candidate for further exploration in cancer therapy.

Antimicrobial Activity

Preliminary studies suggest that azetidine derivatives may possess antimicrobial properties, although specific data on 1-benzyl 3-methyl azetidine-1,3-dicarboxylate is limited. Its structural characteristics may allow it to interact with bacterial enzymes or cell membranes, potentially leading to antimicrobial effects .

Drug Development

The compound is being explored for its potential use as a scaffold in drug design due to its favorable biological properties. It serves as a building block for synthesizing complex heterocyclic compounds that can be tailored for specific therapeutic targets .

Synthesis in Medicinal Chemistry

In addition to its role in ADCs and PROTACs, this compound is utilized in organic synthesis for developing new pharmaceuticals. Its ability to form stable linkages with various functional groups enhances its utility in creating diverse chemical libraries for screening .

Case Studies

Propriétés

IUPAC Name |

1-O-benzyl 3-O-methyl azetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-12(15)11-7-14(8-11)13(16)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBHUIMZBSWWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662583 | |

| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757239-60-4 | |

| Record name | 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.